Bis(4-methoxyphenyl) sulfoxide
CAS No.: 1774-36-3
Cat. No.: VC21201210
Molecular Formula: C14H14O3S
Molecular Weight: 262.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1774-36-3 |
---|---|
Molecular Formula | C14H14O3S |
Molecular Weight | 262.33 g/mol |
IUPAC Name | 1-methoxy-4-(4-methoxyphenyl)sulfinylbenzene |
Standard InChI | InChI=1S/C14H14O3S/c1-16-11-3-7-13(8-4-11)18(15)14-9-5-12(17-2)6-10-14/h3-10H,1-2H3 |
Standard InChI Key | LEDPSBGADKSDKI-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)OC |
Canonical SMILES | COC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)OC |
Introduction
Basic Identification and Nomenclature
Bis(4-methoxyphenyl) sulfoxide is an organic compound that belongs to the family of aryl sulfoxides. It is identified by several key parameters outlined in Table 1.
Table 1: Basic Identification Data of Bis(4-methoxyphenyl) sulfoxide
Parameter | Value |
---|---|
CAS Number | 1774-36-3 |
IUPAC Name | 1-methoxy-4-(4-methoxyphenyl)sulfinylbenzene |
Molecular Formula | C₁₄H₁₄O₃S |
Molecular Weight | 262.32 g/mol |
InChIKey | LEDPSBGADKSDKI-UHFFFAOYSA-N |
The compound is known by several synonyms in scientific literature, including 4,4'-Sulfinylbis(methoxybenzene), 4,4'-Dimethoxy diphenylsulfoxide, Bis(p-anisyl) sulfoxide, and 1,1'-sulfinylbis[4-methoxybenzene] .
Physical and Chemical Properties
Bis(4-methoxyphenyl) sulfoxide possesses distinctive physical and chemical properties that are relevant for its applications and handling. Table 2 summarizes these properties based on experimental and computational data.
Table 2: Physical and Chemical Properties of Bis(4-methoxyphenyl) sulfoxide
The high boiling and melting points reflect the compound's stability, which is typical for sulfoxide compounds with aromatic substituents. The relatively high LogP value indicates moderate lipophilicity, which influences its solubility characteristics and potential biological applications .
Chemical Structure and Characterization
Structural Features
Bis(4-methoxyphenyl) sulfoxide features a central sulfoxide group (S=O) bound to two 4-methoxyphenyl rings. The sulfur atom adopts a pyramidal geometry due to the presence of a lone pair of electrons. This structural arrangement results in important stereochemical properties, including the potential for chirality at the sulfur center .
The compound's structure can be represented by the following SMILES notation:
COC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)OC
Spectroscopic Characterization
Various spectroscopic techniques have been employed to characterize Bis(4-methoxyphenyl) sulfoxide. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides valuable information about the compound's structure and purity. Infrared spectroscopy reveals characteristic absorption bands associated with the sulfoxide (S=O) stretching vibration and the aromatic C-H bonds .
Synthesis Methods
Multiple synthetic routes for Bis(4-methoxyphenyl) sulfoxide have been reported in the literature, demonstrating its importance as a chemical intermediate and reagent.
Oxidation of Bis(4-methoxyphenyl) sulfide
One common method for preparing Bis(4-methoxyphenyl) sulfoxide is the selective oxidation of the corresponding sulfide, Bis(4-methoxyphenyl) sulfide (CAS: 3393-77-9). Various oxidizing agents have been employed for this transformation, including hydrogen peroxide, meta-chloroperbenzoic acid (mCPBA), and other peroxides .
Applications in Research
Bis(4-methoxyphenyl) sulfoxide has found applications in various areas of chemical research, primarily as a synthetic intermediate and ligand in coordination chemistry.
As a Synthetic Intermediate
The compound has been utilized in organic synthesis, particularly in reactions involving sulfoxide/metal exchange processes. Research by Fritsch–Buttenberg–Wiechell showed its application in rearrangement reactions of magnesium alkylidene carbenoids .
In one study, Bis(4-methoxyphenyl) sulfoxide was employed in investigations of the mechanism of the Fritsch–Buttenberg–Wiechell (FBW) rearrangement using ¹³C-labeled sulfoxides and DFT calculations .
In Coordination Chemistry
Bis(4-methoxyphenyl) sulfoxide has been studied as a ligand in coordination chemistry, forming complexes with various transition metals. The sulfoxide group can coordinate to metal centers through the oxygen atom, creating interesting structural motifs .
A notable example includes the study of gold allyloxysulfonium complexes where Bis(4-methoxyphenyl) sulfoxide was used in the synthesis of these organometallic compounds . The research involved monitoring the first-order kinetics of elimination reactions in these complexes.
In another study, the compound was investigated in relation to molybdenum complexes, where dimethyl sulfoxide coordination was compared with other sulfoxide ligands .
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